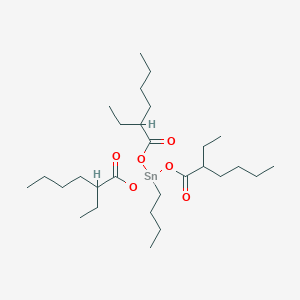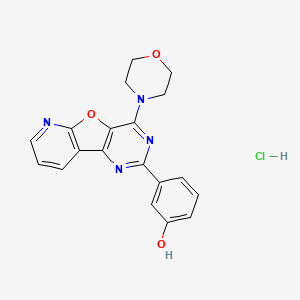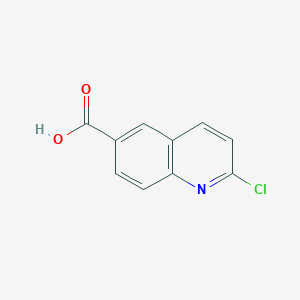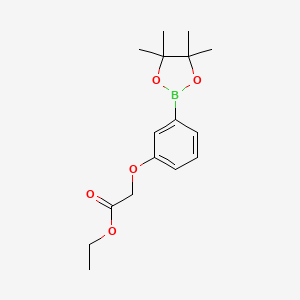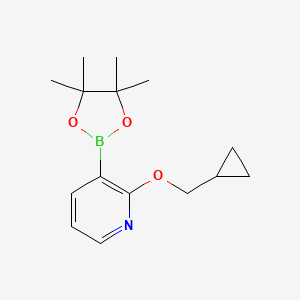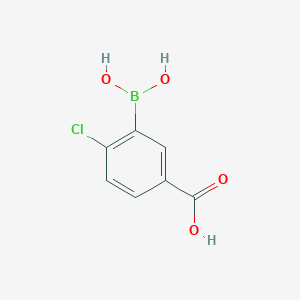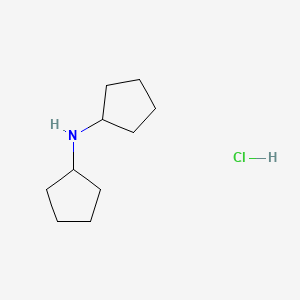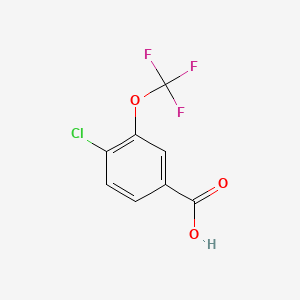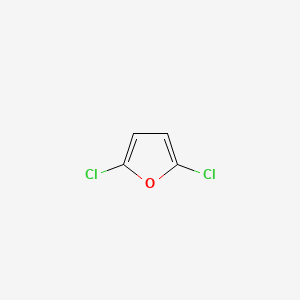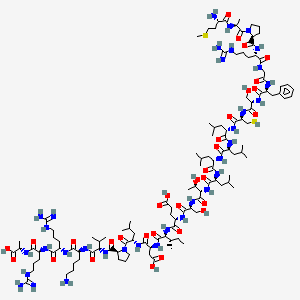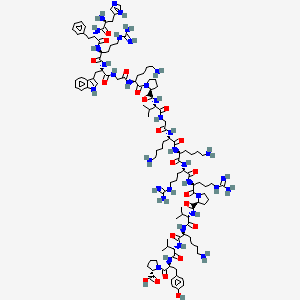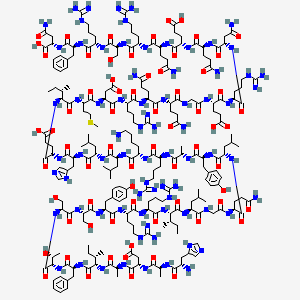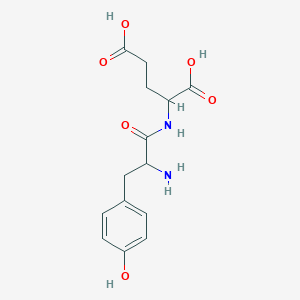
Tyr-glu
Overview
Description
Tyr-glu, also known as Tyr-Gly-Glu-Lys, is a dipeptide composed of the amino acids tyrosine and glutamic acid. It is an important component of many proteins and enzymes, and is widely used in scientific research as a model peptide.
Scientific Research Applications
Microtubule Differentiation and Stability
- Postpolymerization Detyrosination of Microtubules : Tyr (tyrosinated) and Glu (detyrosinated) alpha-tubulin undergo posttranslational modifications, segregating into distinct microtubule populations in cells. Glu microtubules reappear through detyrosination of Tyr microtubules, suggesting structurally and functionally distinct microtubules are formed (Gundersen, Khawaja, & Bulinski, 1987).
- Microtubules with Detyrosinated Tubulin are Less Dynamic : Microtubules rich in Glu-tubulin are more resistant to depolymerization compared to Tyr-microtubules, suggesting distinct dynamic properties between these subtypes (Kreis, 1987).
Applications in Cellular Processes
- Role in Cellular Morphogenesis : In cerebellar macroneurons, Tyr-tubulin labels minor neurites and axons, while Glu-tubulin is found in the axonal shaft. This distribution is altered by treatments like nocodazole, implying a role in cellular morphogenesis (Arregui, Busciglio, Cáceres, & Barra, 1991).
- Suppression of Nuclear Oscillations : Yeast strains expressing only Glu tubulin show defects in nuclear oscillations, affecting microtubule interactions with the cell cortex (Badin-Larçon et al., 2004).
Enzymatic Activity and Interaction
- Tyrosine and Glutamic Acid-Containing Polymers as Inhibitors : Polymers containing tyrosine and glutamic acid are found to be potent inhibitors of casein kinase-2, highlighting their potential in modulating enzymatic activity (Meggio & Pinna, 1989).
Biophysical Research
- Fluorescent Probes for Super-Resolution Imaging : A glucose-based probe (Glu-probe) and tyrosine-based probe (Tyr-probe) are developed for super-resolution fluorescent imaging of membrane transporters, utilizing the specificity and affinity of natural substrates (Wu et al., 2020).
Medical and Biological Research
- Tyrosol and its Metabolites in Human Endothelial Cells : Tyrosol (Tyr) and its metabolites, including Tyr-GLU, exhibit antioxidative and anti-inflammatory properties in human endothelial cells, relevant for understanding their biological effects (Muriana et al., 2017).
Mechanism of Action
Target of Action
Tyr-Glu, also known as Tyrosine-Glutamate, is a dipeptide composed of the amino acids tyrosine and glutamate. Tyrosine, one of the components of this compound, is known to be a primary target for protein oxidation, playing an essential role in cellular physiology and pathology .
Mode of Action
This inhibition occurs through the formation of multiple bonds and hydrophobic interactions with residues in the active site pockets of the angiotensin I-converting enzyme (ACE) .
Biochemical Pathways
It is found in the active sites of numerous enzymes and plays a crucial role in protein–protein and protein-ligand interactions . Tyrosine is also susceptible to various post-translational modifications, highlighting its importance in human disease states .
Result of Action
Tyrosine and its metabolites have been shown to exhibit antioxidative and anti-inflammatory properties in human endothelial cells .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c15-10(7-8-1-3-9(17)4-2-8)13(20)16-11(14(21)22)5-6-12(18)19/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSLRCZINIDLMU-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tyr-Glu?
A1: The molecular formula of this compound is C14H18N2O6. Its molecular weight is 310.3 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While specific spectroscopic data for the isolated dipeptide this compound is limited in these papers, researchers frequently utilize techniques like NMR and mass spectrometry to characterize synthetic polypeptides containing this compound sequences and their degradation products. [, ]
Q3: How does the peptide LDYE, containing this compound, protect mitochondria from oxidative damage?
A4: Research suggests that LDYE, a small peptide with the sequence Leu-Asp-Tyr-Glu, demonstrates antioxidant properties by scavenging free radicals and protecting mitochondria from oxidative damage induced by H2O2/Fe2+. []
Q4: How does the order of amino acids in synthetic polypeptides containing this compound affect their thymus dependency?
A5: Studies using the synthetic polypeptides (Tyr-Tyr-Glu-Glu)-poly(DLAla)--poly(Lys) and (this compound-Tyr-Glu)-poly(DLAla)--poly(Lys) reveal that the former is thymus-dependent for antibody production, while the latter is not, highlighting the importance of amino acid sequence in immune responses. [, ]
Q5: Can you explain how tolerance to synthetic polypeptides containing this compound affects antibody specificity?
A6: Research demonstrates that inducing tolerance to a random polypeptide containing this compound sequences can lead to the production of antibodies targeting previously silent antigenic determinants, suggesting a shift in immune recognition. []
Q6: How does the immunogenicity of sequential polypeptides containing this compound vary among different mouse strains?
A7: Studies using various sequential polymers containing this compound, such as (Ala-Tyr-Glu-Gly)n, (Ala-Glu-Tyr-Gly)n, (Glu-Ala-Tyr-Gly)n, and (Glu-Tyr-Ala-Gly)n, demonstrate that immune responses are linked to the H-2 haplotype, highlighting the influence of genetic background on immunogenicity. []
Q7: What is the role of glycation of gammaIII-crystallin containing this compound sequences in cataract formation?
A8: Research suggests that gammaIII-crystallin, containing this compound sequences, is highly susceptible to glycation by glucose and fructose. This early glycation might lead to structural changes, aggregation, and eventually, cataract formation. [, ]
Q8: Are there any potential applications of this compound containing peptides in Alzheimer's disease?
A9: Some studies propose the use of peptides containing this compound sequences in vaccine development for Alzheimer's disease. These peptides, selected for their binding affinity to antibodies specific for the amyloid-beta (Aβ) peptide, aim to elicit an immune response against Aβ and potentially modify disease progression. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




